3-(9H-Carbazol-9-YL)-N'-[(E)-(3-hydroxyphenyl)methylidene]propanehydrazide
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Overview
Description
3-(9H-Carbazol-9-YL)-N’-[(E)-(3-hydroxyphenyl)methylidene]propanehydrazide is a complex organic compound that features a carbazole moiety linked to a hydrazide group through a propyl chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(9H-Carbazol-9-YL)-N’-[(E)-(3-hydroxyphenyl)methylidene]propanehydrazide typically involves a multi-step process. One common method starts with the preparation of 9H-carbazole, which is then functionalized to introduce the propyl chain and hydrazide group. The final step involves the condensation of the hydrazide with 3-hydroxybenzaldehyde under acidic or basic conditions to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
3-(9H-Carbazol-9-YL)-N’-[(E)-(3-hydroxyphenyl)methylidene]propanehydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the hydrazide group to an amine.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) are used under appropriate conditions.
Major Products Formed
Oxidation: Formation of carbazole oxides.
Reduction: Formation of amines.
Substitution: Formation of substituted carbazole derivatives.
Scientific Research Applications
3-(9H-Carbazol-9-YL)-N’-[(E)-(3-hydroxyphenyl)methylidene]propanehydrazide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the development of organic light-emitting diodes (OLEDs) and other electronic materials.
Mechanism of Action
The mechanism of action of 3-(9H-Carbazol-9-YL)-N’-[(E)-(3-hydroxyphenyl)methylidene]propanehydrazide depends on its application. In biological systems, it may interact with specific molecular targets such as enzymes or receptors, leading to inhibition or activation of certain pathways. The carbazole moiety can intercalate with DNA, potentially leading to anticancer effects.
Comparison with Similar Compounds
Similar Compounds
9H-Carbazole: A parent compound with similar structural features.
3-(9H-Carbazol-9-YL)propanehydrazide: Lacks the hydroxyphenyl group.
N’-[(E)-(3-hydroxyphenyl)methylidene]propanehydrazide: Lacks the carbazole moiety.
Uniqueness
3-(9H-Carbazol-9-YL)-N’-[(E)-(3-hydroxyphenyl)methylidene]propanehydrazide is unique due to the combination of the carbazole and hydroxyphenyl groups, which confer distinct electronic and biological properties. This makes it a versatile compound for various applications in research and industry.
Properties
IUPAC Name |
3-carbazol-9-yl-N-[(E)-(3-hydroxyphenyl)methylideneamino]propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N3O2/c26-17-7-5-6-16(14-17)15-23-24-22(27)12-13-25-20-10-3-1-8-18(20)19-9-2-4-11-21(19)25/h1-11,14-15,26H,12-13H2,(H,24,27)/b23-15+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QVTDTDDAZSHGRB-HZHRSRAPSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=CC=CC=C3N2CCC(=O)NN=CC4=CC(=CC=C4)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C3=CC=CC=C3N2CCC(=O)N/N=C/C4=CC(=CC=C4)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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